Cas no 2137835-52-8 (2-Propenamide, N-[(1,2,3,4-tetrahydro-5-quinolinyl)methyl]-)
![2-Propenamide, N-[(1,2,3,4-tetrahydro-5-quinolinyl)methyl]- structure](https://ja.kuujia.com/scimg/cas/2137835-52-8x500.png)
2-Propenamide, N-[(1,2,3,4-tetrahydro-5-quinolinyl)methyl]- 化学的及び物理的性質
名前と識別子
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- 2-Propenamide, N-[(1,2,3,4-tetrahydro-5-quinolinyl)methyl]-
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- インチ: 1S/C13H16N2O/c1-2-13(16)15-9-10-5-3-7-12-11(10)6-4-8-14-12/h2-3,5,7,14H,1,4,6,8-9H2,(H,15,16)
- InChIKey: RPKQCOBOPKEZCW-UHFFFAOYSA-N
- ほほえんだ: C(NCC1=CC=CC2=C1CCCN2)(=O)C=C
2-Propenamide, N-[(1,2,3,4-tetrahydro-5-quinolinyl)methyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-376989-2.5g |
N-[(1,2,3,4-tetrahydroquinolin-5-yl)methyl]prop-2-enamide |
2137835-52-8 | 2.5g |
$2631.0 | 2023-05-26 | ||
Enamine | EN300-376989-0.1g |
N-[(1,2,3,4-tetrahydroquinolin-5-yl)methyl]prop-2-enamide |
2137835-52-8 | 0.1g |
$1183.0 | 2023-05-26 | ||
Enamine | EN300-376989-0.05g |
N-[(1,2,3,4-tetrahydroquinolin-5-yl)methyl]prop-2-enamide |
2137835-52-8 | 0.05g |
$1129.0 | 2023-05-26 | ||
Enamine | EN300-376989-5.0g |
N-[(1,2,3,4-tetrahydroquinolin-5-yl)methyl]prop-2-enamide |
2137835-52-8 | 5g |
$3894.0 | 2023-05-26 | ||
Enamine | EN300-376989-1.0g |
N-[(1,2,3,4-tetrahydroquinolin-5-yl)methyl]prop-2-enamide |
2137835-52-8 | 1g |
$1343.0 | 2023-05-26 | ||
Enamine | EN300-376989-10.0g |
N-[(1,2,3,4-tetrahydroquinolin-5-yl)methyl]prop-2-enamide |
2137835-52-8 | 10g |
$5774.0 | 2023-05-26 | ||
Enamine | EN300-376989-0.25g |
N-[(1,2,3,4-tetrahydroquinolin-5-yl)methyl]prop-2-enamide |
2137835-52-8 | 0.25g |
$1235.0 | 2023-05-26 | ||
Enamine | EN300-376989-0.5g |
N-[(1,2,3,4-tetrahydroquinolin-5-yl)methyl]prop-2-enamide |
2137835-52-8 | 0.5g |
$1289.0 | 2023-05-26 |
2-Propenamide, N-[(1,2,3,4-tetrahydro-5-quinolinyl)methyl]- 関連文献
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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4. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
2-Propenamide, N-[(1,2,3,4-tetrahydro-5-quinolinyl)methyl]-に関する追加情報
Introduction to 2-Propenamide, N-[(1,2,3,4-tetrahydro-5-quinolinyl)methyl]- (CAS No. 2137835-52-8)
2-Propenamide, N-[(1,2,3,4-tetrahydro-5-quinolinyl)methyl]-, identified by the Chemical Abstracts Service Number (CAS No.) 2137835-52-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the amide class of molecules, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. The structural framework of this amide is further modified by the incorporation of a 1,2,3,4-tetrahydro-5-quinolinyl moiety, which introduces a fused heterocyclic system into its molecular structure. This unique combination of functional groups and structural motifs makes 2-Propenamide, N-[(1,2,3,4-tetrahydro-5-quinolinyl)methyl]- a promising candidate for further exploration in drug discovery and development.
The 1,2,3,4-tetrahydro-5-quinolinyl substituent is particularly noteworthy due to its potential biological activity. Quinoline derivatives have long been recognized for their pharmacological properties, with numerous analogs exhibiting antimicrobial, antimalarial, and anticancer effects. The tetrahydropyridine ring system enhances the solubility and bioavailability of the molecule while maintaining its ability to interact with biological targets. This structural feature has been extensively studied in recent years, leading to the development of novel therapeutic agents that leverage quinoline-based scaffolds.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play a crucial role in various cellular processes and are often implicated in disease pathogenesis. The amide group in 2-Propenamide, N-[(1,2,3,4-tetrahydro-5-quinolinyl)methyl]- provides a versatile platform for designing molecules that can modulate PPIs. Amides are known to be effective at binding to hydrophobic pockets and aromatic residues in protein structures, making them ideal candidates for PPI inhibition. The presence of the 1,2,3,4-tetrahydro-5-quinolinyl moiety further expands the binding potential of this compound by introducing additional aromatic and hydrogen bonding opportunities.
One of the most exciting areas of research involving 2-Propenamide, N-[(1,2,3,4-tetrahydro-5-quinolinyl)methyl]- is its potential application in oncology. Cancer cells are characterized by dysregulated signaling pathways and aberrant protein-protein interactions. By targeting these interactions with small-molecule inhibitors like 2-Propenamide, N-[(1,2,3,4-tetrahydro-5-quinolinyl)methyl]-, researchers aim to disrupt tumor growth and progression. Preliminary studies have suggested that compounds with similar structural motifs may interfere with key oncogenic pathways such as tyrosine kinase signaling and epigenetic regulation. The quinoline scaffold is particularly attractive due to its ability to penetrate the blood-brain barrier and reach central nervous system tumors.
The synthesis of 2-Propenamide, N-[(1,2,3,4-tetrahydro-5-quinolinyl)methyl]- involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the amide bond typically follows established protocols such as nucleophilic acylation or reductive amination. The incorporation of the 1,2,3,4-tetrahydro-5-quinolinyl group may require more sophisticated synthetic strategies involving cyclization reactions or cross-coupling techniques such as Suzuki-Miyaura or Buchwald-Hartwig couplings. Advances in synthetic methodologies have enabled chemists to construct complex molecules like this one with greater efficiency and precision.
In terms of pharmacokinetic properties, 2-propenamide derivatives generally exhibit favorable solubility profiles due to the polar nature of the amide group. This solubility is crucial for achieving effective drug delivery systems. Additionally, 1, 2, 3, 4-tetrahydroquinoline derivatives often demonstrate good metabolic stability, allowing them to persist long enough in vivo to exert their therapeutic effects. However, it is essential to conduct thorough pharmacokinetic studies to assess absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profiles before advancing these compounds into clinical trials.
Recent advancements in computational chemistry have also played a pivotal role in understanding the binding interactions between 2-propenamide derivatives and their target proteins. Molecular docking simulations allow researchers to predict how these molecules might bind to specific residues within protein active sites or allosteric pockets. These predictions can guide medicinal chemists in designing analogs with improved binding affinity or selectivity. Furthermore, virtual screening techniques enable high-throughput evaluation of large libraries of compounds, identifying those most likely to interact with desired targets.
The potential therapeutic applications of CAS No 2137835 - 52 - 8 extend beyond oncology into other areas such as inflammation modulation and neurodegenerative disease treatment. Inflammatory processes are often mediated by aberrant PPIs, making them attractive targets for small-molecule intervention. Similarly, neurodegenerative diseases like Alzheimer's disease involve misfolded proteins that aggregate through PPIs; thus, compounds like this one could potentially mitigate these pathological processes.
As research continues, it will be crucial to explore new synthetic routes that improve scalability while maintaining high enantiomeric purity if stereochemical specificity is required for biological activity. Additionally, understanding how environmental factors influence drug metabolism will be key for optimizing dosing regimens across different patient populations.
In conclusion, 2-propenamide derivatives featuring a tetrahydroquinoline moiety represent an exciting frontier in pharmaceutical development due to their unique structural features and potential biological activities.* Further investigation into their synthesis,* pharmacology,* and clinical efficacy promises not only novel therapeutic agents but also deeper insights into fundamental biological processes.* As our understanding grows,* so too does our ability*to harness*these remarkable molecules*for improving human health.*
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